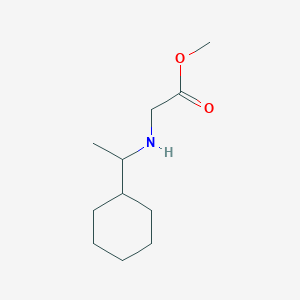
Methyl (1-cyclohexylethyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1-cyclohexylethyl)glycinate is an organic compound with the molecular formula C11H21NO2 It is a derivative of glycine, where the carboxyl group of glycine is esterified with methanol, and the amino group is substituted with a 1-cyclohexylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-cyclohexylethyl)glycinate typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
- Glycine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid.
- The reaction mixture is heated under reflux to facilitate the esterification process.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
Methyl (1-cyclohexylethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (1-cyclohexylethyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amino acid derivatives and their biological activities.
Industry: Utilized in the production of surfactants and other specialty chemicals.
作用機序
The mechanism by which Methyl (1-cyclohexylethyl)glycinate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release glycine, which can then participate in metabolic pathways. The cyclohexylethyl group may influence the compound’s lipophilicity and its ability to interact with lipid membranes.
類似化合物との比較
Similar Compounds
Methyl glycinate: A simpler ester of glycine without the cyclohexylethyl group.
Ethyl glycinate: Similar to Methyl glycinate but with an ethyl ester group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the glycine moiety.
Uniqueness
Methyl (1-cyclohexylethyl)glycinate is unique due to the presence of both the glycine ester and the cyclohexylethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
methyl 2-(1-cyclohexylethylamino)acetate |
InChI |
InChI=1S/C11H21NO2/c1-9(12-8-11(13)14-2)10-6-4-3-5-7-10/h9-10,12H,3-8H2,1-2H3 |
InChIキー |
JUXDSLHGQXLYCM-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCC1)NCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate](/img/structure/B13476099.png)
![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)







![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)

![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)

![Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13476193.png)
